Tamoxifen-13C6 is a carbon-13 labeled analog of tamoxifen, a well-known selective estrogen receptor modulator primarily used in the treatment of estrogen receptor-positive breast cancer. The incorporation of carbon-13 isotopes allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing valuable insights into the drug's behavior in biological systems.
Tamoxifen-13C6 is synthesized from precursors that are labeled with carbon-13. These precursors are typically derived from commercially available carbon-13 labeled benzene and other organic compounds. The synthesis process is designed to ensure high isotopic purity and chemical integrity, making it suitable for research applications.
Tamoxifen-13C6 falls under the category of pharmaceuticals and is classified as a selective estrogen receptor modulator. Its primary use is in cancer therapy, particularly for breast cancer, where it acts by modulating estrogen receptor activity.
The synthesis of Tamoxifen-13C6 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis. This includes bulk synthesis of carbon-13 labeled precursors, optimization of reaction conditions for yield and purity, and purification through chromatography techniques.
Tamoxifen-13C6 has a complex molecular structure characterized by its stilbene backbone with specific functional groups that interact with estrogen receptors. The incorporation of carbon-13 isotopes is strategically placed within the structure to facilitate tracking during metabolic studies.
The molecular formula for Tamoxifen-13C6 is C26H29ClN2O, with the carbon atoms being partially substituted with carbon-13 isotopes. The presence of these isotopes does not significantly alter the compound's chemical properties but allows for precise monitoring in biological systems.
Tamoxifen-13C6 participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium hydroxide along with various alkyl halides for substitution reactions.
Tamoxifen-13C6 exerts its therapeutic effects primarily through competitive inhibition of estrogen binding to estrogen receptors. This mechanism leads to several biological outcomes:
Tamoxifen-13C6 is typically presented as a white to off-white powder. It has a melting point that aligns closely with its non-labeled counterpart, tamoxifen, indicating similar thermal stability.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile is similar to tamoxifen, being moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but less so in water.
Relevant data includes:
Tamoxifen-13C6 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3